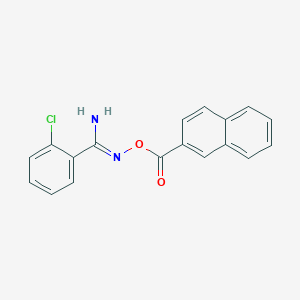
2-chloro-N'-(2-naphthoyloxy)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N'-(2-naphthoyloxy)benzenecarboximidamide, also known as JWH-018, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University. Since then, it has gained popularity among researchers due to its ability to bind to cannabinoid receptors in the brain and produce effects similar to those of THC, the active ingredient in marijuana.
作用機序
2-chloro-N'-(2-naphthoyloxy)benzenecarboximidamide works by binding to cannabinoid receptors in the brain and body. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, including pain, mood, appetite, and sleep. When 2-chloro-N'-(2-naphthoyloxy)benzenecarboximidamide binds to these receptors, it produces a range of effects that are similar to those of THC.
Biochemical and Physiological Effects
2-chloro-N'-(2-naphthoyloxy)benzenecarboximidamide has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain by activating CB1 receptors in the brain and spinal cord. It has also been shown to stimulate appetite by activating CB1 receptors in the hypothalamus. Additionally, it has been shown to produce a range of psychological effects, including euphoria, relaxation, and altered perception.
実験室実験の利点と制限
One advantage of using 2-chloro-N'-(2-naphthoyloxy)benzenecarboximidamide in scientific research is that it produces effects that are similar to those of THC, but with a greater potency. This allows researchers to study the effects of cannabinoids on the brain and body in a more controlled and precise manner. However, one limitation of using 2-chloro-N'-(2-naphthoyloxy)benzenecarboximidamide is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in marijuana.
将来の方向性
There are many future directions for research on 2-chloro-N'-(2-naphthoyloxy)benzenecarboximidamide and other synthetic cannabinoids. One area of interest is the development of new compounds that are more selective in their binding to cannabinoid receptors. This could lead to the development of drugs that produce specific effects, such as pain relief or appetite stimulation, without the unwanted side effects of THC. Additionally, research on the long-term effects of synthetic cannabinoids on the brain and body is needed to better understand their potential risks and benefits.
合成法
The synthesis of 2-chloro-N'-(2-naphthoyloxy)benzenecarboximidamide involves several steps, starting with the reaction of 2-naphthol with 2-chlorobenzoyl chloride to form 2-chloro-N-(2-naphthoyl)benzamide. This intermediate is then reacted with N,N-diethylcarbamoyl chloride to form the final product, 2-chloro-N'-(2-naphthoyloxy)benzenecarboximidamide. The synthesis of 2-chloro-N'-(2-naphthoyloxy)benzenecarboximidamide is relatively simple and can be performed in a standard laboratory setting.
科学的研究の応用
2-chloro-N'-(2-naphthoyloxy)benzenecarboximidamide has been widely used in scientific research to study the effects of cannabinoids on the brain and body. It has been shown to bind to both CB1 and CB2 receptors, which are found in the brain and immune system, respectively. This binding produces a range of effects, including pain relief, appetite stimulation, and relaxation.
特性
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-16-8-4-3-7-15(16)17(20)21-23-18(22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPIGCPSGYILPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)ON=C(C3=CC=CC=C3Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)O/N=C(/C3=CC=CC=C3Cl)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N'-[(naphthalen-2-ylcarbonyl)oxy]benzenecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)
![ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5760499.png)

![2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B5760522.png)




![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5760560.png)

![N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5760593.png)
